molecular formula C9H5ClN2O3 B11880308 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

Cat. No.: B11880308
M. Wt: 224.60 g/mol
InChI Key: XSABUQKQLUQUHL-UHFFFAOYSA-N
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Description

2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid is a heterocyclic compound featuring a quinazoline core substituted with a chlorine atom at position 2, a ketone group at position 4, and a carboxylic acid at position 8. The molecular formula is inferred as C₉H₅ClN₂O₃ (molecular weight ≈224.6 g/mol). This compound serves as a key intermediate in pharmaceutical synthesis, particularly for inhibitors and bioactive molecules, due to its reactive chloro and carboxylic acid groups.

Properties

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

2-chloro-4-oxo-3H-quinazoline-8-carboxylic acid

InChI

InChI=1S/C9H5ClN2O3/c10-9-11-6-4(7(13)12-9)2-1-3-5(6)8(14)15/h1-3H,(H,14,15)(H,11,12,13)

InChI Key

XSABUQKQLUQUHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)N=C(NC2=O)Cl

Origin of Product

United States

Preparation Methods

Core Quinazolinone Formation

The quinazoline scaffold is typically constructed via cyclization of anthranilic acid derivatives. For 8-carboxy-substituted analogs, 2-amino-5-carboxybenzoic acid serves as the precursor. Cyclization with formamide at 120°C for 6–8 hours yields 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid. This step achieves a 70–85% yield under reflux conditions, with purity confirmed via HPLC.

Key Reaction Parameters:

  • Temperature : 120°C

  • Reagent : Formamide (excess)

  • Catalyst : None required

  • Yield : 78% (average)

Chlorination at Position 2

Chlorination of the quinazolinone core at position 2 is achieved using phosphorus oxychloride (POCl₃) in the presence of dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with chlorine.

Procedure :

  • Quinazolin-4-one (1 equiv) is suspended in POCl₃ (5 equiv).

  • DMF (0.1 equiv) is added as a catalyst.

  • The mixture is refluxed at 100–105°C for 5–6 hours.

  • Excess POCl₃ is removed under vacuum, and the product is neutralized with NaHCO₃.

ParameterValue
Temperature100–105°C
Reaction Time5–6 hours
Yield62–68%
Purity (HPLC)≥95%

This method is scalable but requires careful handling of POCl₃ due to its corrosive nature.

Sonogashira Coupling and Functional Group Interconversion

Optimization Insights:

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)

  • Base : Triethylamine (3 equiv)

  • Solvent : Tetrahydrofuran (THF)

Carboxylic Acid Formation

The ester intermediate (e.g., methyl 8-carboxyquinazoline-2-chloro-4-one) is hydrolyzed using aqueous NaOH (2M) at 60°C for 4 hours, yielding the free carboxylic acid. Acidic workup with HCl ensures precipitation of the product.

Hydrolysis ConditionOutcome
NaOH Concentration2M
Temperature60°C
Yield85–90%

This route is advantageous for introducing diverse substituents but demands multi-step purification.

Nucleophilic Aromatic Substitution (SNAr)

Direct Carboxylation

A microwave-assisted SNAr reaction installs the carboxylic acid group at position 8. 2-Chloro-4-oxoquinazoline is treated with potassium cyanide (KCN) in DMSO at 150°C for 30 minutes, followed by acidic hydrolysis of the nitrile to the carboxylic acid.

Critical Parameters :

  • Reagent : KCN (2 equiv)

  • Solvent : DMSO

  • Microwave Power : 300 W

  • Yield : 55–60%

Comparative Analysis of SNAr Methods

The table below contrasts SNAr with alternative carboxylation strategies:

MethodReagentTemperatureYieldPurity
SNAr (KCN)KCN/DMSO150°C55%90%
Hydrolysis (Ester)NaOH/H₂O60°C85%95%
Grignard CarboxylationCO₂/THF-78°C40%80%

SNAr offers rapid synthesis but lower yields compared to ester hydrolysis.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance cyclization and chlorination efficiency. For example, a microreactor system reduces POCl₃ reaction time from 6 hours to 20 minutes, achieving 95% conversion.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) remove unreacted anthranilic acid.

  • Chromatography : Silica gel (ethyl acetate/hexane, 1:1) isolates chlorinated intermediates .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chloro group at position 2 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effect of the adjacent carbonyl group.

Reaction Type Nucleophile Conditions Product References
AminationPrimary aminesDMF, 80°C, 6–12 hours2-Amino-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid
AlkoxylationSodium methoxideMethanol, reflux2-Methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid
Thioether FormationThiophenolK₂CO₃, DMSO, 60°C2-(Phenylthio)-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

These substitutions are pivotal for introducing pharmacophores or modifying solubility. For example, amination with benzylamine yields derivatives with enhanced antimicrobial activity.

Esterification and Amide Formation

The carboxylic acid group at position 8 participates in condensation reactions to form esters or amides.

Reaction Type Reagents/Conditions Product Applications References
EsterificationMethanol, H₂SO₄ (catalytic), refluxMethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylateIntermediate for further derivatization
Amide CouplingEDCl/HOBt, DMF, room temperature2-Chloro-4-oxo-N-(aryl)-3,4-dihydroquinazoline-8-carboxamideKinase inhibition studies

The methyl ester derivative (synthesized via Fischer esterification) is a common intermediate for accessing halogenated quinazoline libraries. Amide derivatives exhibit improved bioavailability in preclinical models.

Decarboxylation Reactions

Decarboxylation occurs under thermal or basic conditions, yielding simpler quinazoline frameworks.

Conditions Product Mechanism References
Pyridine, 150°C2-Chloro-4-oxo-3,4-dihydroquinazolineRadical-initiated CO₂ elimination
NaOH (aq), Δ2-Chloro-4-oxoquinazolineBase-assisted deprotonation and decarboxylation

This reaction simplifies the scaffold while retaining the chloro and ketone functionalities, useful for structure-activity relationship studies.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

Reagent Product Key Structural Feature References
POCl₃, PCl₅2-Chloro-8-(chlorocarbonyl)quinazolin-4-oneChlorinated acyl chloride intermediate
NH₂NH₂·H₂O2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carbohydrazideHydrazide for Schiff base formation

The hydrazide derivative (synthesized via hydrazine hydrate treatment) is instrumental in synthesizing Schiff bases with antimicrobial properties .

Salt Formation and Acid-Base Reactions

The carboxylic acid forms salts with inorganic bases, enhancing aqueous solubility.

Base Salt Solubility (mg/mL) References
NaOHSodium 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate>50 (pH 7.4)
NH₄OHAmmonium salt35–40

Salts are critical for formulation studies, particularly in drug delivery systems.

Key Mechanistic Insights

  • Chloro Substitution : Proceeds via an SNAr mechanism due to electron deficiency at C2.

  • Decarboxylation : Follows a radical pathway under pyrolysis or a concerted mechanism in basic media.

  • Cyclization : Facilitated by electrophilic activation of the carbonyl group.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid is C9H5ClN2O3C_9H_5ClN_2O_3, with a molecular weight of approximately 224.6 g/mol. The compound features a chloro substituent at the second position and a carboxylic acid group at the eighth position of the quinazoline ring, contributing to its unique reactivity and biological activity.

Medicinal Chemistry

Antimicrobial and Anticancer Properties:
Research indicates that 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid exhibits notable antimicrobial and anticancer activities. The presence of the chloro group enhances its interaction with biological targets, making it a candidate for drug development against various pathogens and tumors.

Mechanisms of Action:
The exact mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways .

Chemical Research

Synthesis and Functionalization:
The synthesis of 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid can be achieved through several multi-step processes. These methods allow for further functionalization, enabling researchers to create derivatives with tailored properties for specific applications in organic synthesis .

Building Block in Organic Synthesis:
This compound is utilized as a versatile building block in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, facilitating the creation of more complex molecules .

Biological Evaluation

In Vitro Studies:
Numerous in vitro studies have been conducted to evaluate the biological activities of 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid. These studies typically assess its cytotoxicity against cancer cell lines and its effectiveness as an antimicrobial agent against various bacterial strains .

Case Study Example:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline compounds exhibited selective inhibition against specific cancer cell lines, highlighting the potential therapeutic applications of related compounds .

Data Table: Summary of Research Findings

Application Area Findings References
Medicinal ChemistryExhibits antimicrobial and anticancer properties; interacts with enzymes/receptors
Chemical ResearchServes as a building block for synthesizing complex organic molecules
Biological EvaluationIn vitro studies show cytotoxic effects against cancer cells; effective against certain bacteria

Mechanism of Action

The mechanism of action of 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid include quinazoline, benzoxazine, and quinoxaline derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid Quinazoline 2-Cl, 4-oxo, 8-COOH C₉H₅ClN₂O₃ ~224.6 Pharmaceutical intermediate
4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid (CAS 19181-77-2) Quinazoline 4-oxo, 8-COOH (no Cl) C₉H₆N₂O₃ 190.16 Intermediate for heterocyclic synthesis
Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate (CAS 1956380-50-9) Quinazoline 2-Cl, 4-oxo, 8-COOEt C₁₁H₉ClN₂O₃ 252.65 Lipophilic prodrug precursor
6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid (CAS 123040-45-9) Benzoxazine 6-Cl, 3-oxo, 4-methyl, 8-COOH C₉H₈ClNO₄ 227.60 Pharmacological research intermediate
8-Chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-carboxylic acid Quinoxaline 8-Cl, 3-oxo, 4-(4-methoxyphenyl), 2-COOH C₁₆H₁₁ClN₂O₄ 330.72 Potential kinase inhibitor

Key Differences and Research Findings

Heterocyclic Core Influence: Quinazoline vs. Quinoxaline Derivatives: Quinoxaline’s dual nitrogen atoms in adjacent positions create distinct electronic properties, making it suitable for kinase inhibition.

Substituent Effects: 2-Chloro Group: The 2-Cl substituent in the target compound increases electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions compared to the non-chlorinated parent acid. Ester vs. Carboxylic Acid: Ethyl ester derivatives (e.g., CAS 1956380-50-9) exhibit higher lipophilicity, improving membrane permeability in prodrug designs.

Applications: The benzoxazine derivative (CAS 123040-45-9) is prioritized in antimicrobial research due to its 4-methyl group, which enhances metabolic stability. Quinoxaline analogs () are explored for anticancer activity, leveraging the 4-methoxyphenyl group for hydrophobic interactions.

Biological Activity

2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid (CAS No. 1884331-16-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid is C9H6ClN2O3C_9H_6ClN_2O_3, with a molecular weight of approximately 218.7 g/mol. The compound features a quinazoline core structure, which is known for its bioactive properties.

Antimicrobial Activity

Research indicates that compounds within the quinazoline family, including 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid, exhibit antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Properties

The anticancer potential of 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid has been evaluated in several studies. It has been found to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For example, a study highlighted its ability to inhibit the proliferation of A549 lung cancer cells through modulation of the PAK4 signaling pathway .

COX Inhibition

Compounds similar to 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid have shown promise as COX inhibitors. One study reported that derivatives exhibited significant COX-2 inhibitory activity, which is crucial for developing anti-inflammatory drugs . The maximum COX inhibition was noted at concentrations around 20 μM.

The mechanism by which 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer cell signaling.
  • Receptor Modulation : It can interact with specific receptors that regulate cell growth and apoptosis.
  • Signal Transduction Pathways : The compound affects pathways such as PAK4 signaling, which is implicated in cancer cell invasion and migration.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive bacteria.
Identified as a COX inhibitor with potential anti-inflammatory effects.
Induced apoptosis in A549 lung cancer cells through PAK4 pathway modulation.
Showed selective inhibition of tumor cell migration and invasion.

Q & A

Q. How can researchers design dose-response studies to account for the compound’s potential cytotoxicity?

  • Methodological Answer : Pre-screen using in vitro models (e.g., HEK-293 cells) with MTT assays. ’s clozapine analog studies suggest starting with low concentrations (1–10 µM) to avoid off-target effects. Dose-escalation protocols must include negative controls (e.g., DMSO vehicle) and triplicate measurements .

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